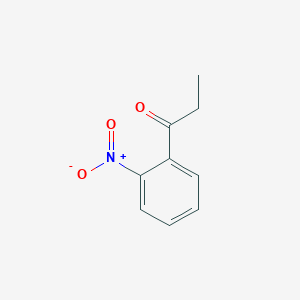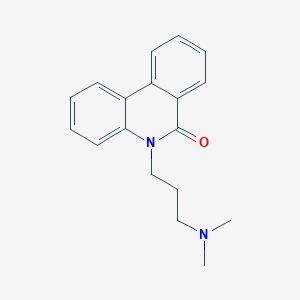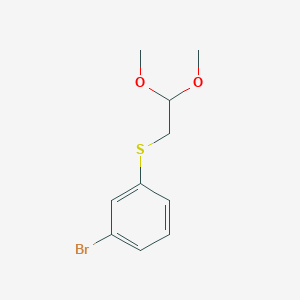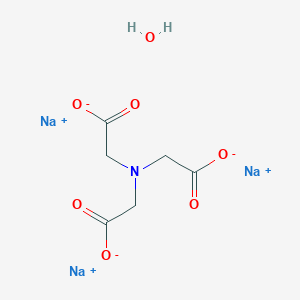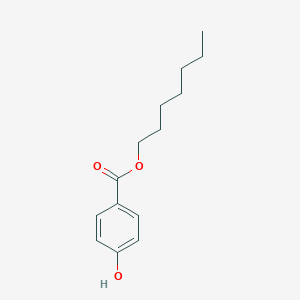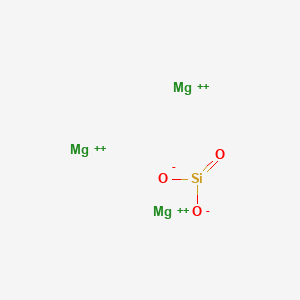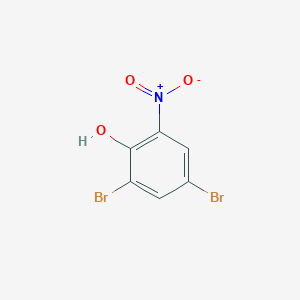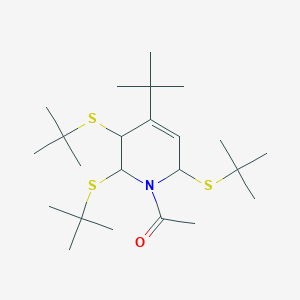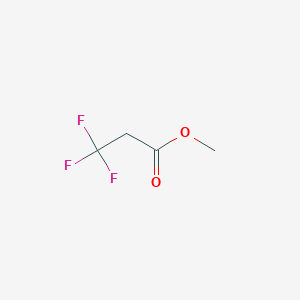
Methyl 3,3,3-trifluoropropionate
概述
描述
Methyl 3,3,3-trifluoropropionate is an organic compound with the molecular formula C4H5F3O2. It is a colorless to almost colorless liquid with a boiling point of 95-96°C and a density of 1.241 g/cm³ . This compound is known for its high reactivity due to the presence of three fluorine atoms, making it a valuable reagent in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3,3,3-trifluoropropionate can be synthesized through several methods. One common method involves the reaction of 3,3,3-trifluoropropionic acid with methanol in the presence of a catalyst such as sulfuric acid . Another method includes the oxidation of 3,3,3-trifluoropropionaldehyde dimethoxyethane using hydrogen peroxide and a catalyst like vanadium pentoxide at elevated temperatures .
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The product is then purified through distillation to achieve the desired purity level .
化学反应分析
Types of Reactions: Methyl 3,3,3-trifluoropropionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoropropionic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like vanadium pentoxide.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Trifluoropropionic acid.
Reduction: Trifluoropropanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Methyl 3,3,3-trifluoropropionate is widely used in scientific research due to its unique properties:
作用机制
The mechanism of action of methyl 3,3,3-trifluoropropionate largely depends on its reactivity and the nature of the reactions it undergoes. The presence of fluorine atoms enhances its electrophilicity, making it a good candidate for nucleophilic substitution reactions. In biological systems, its derivatives can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
相似化合物的比较
- Methyl 3,3,3-trifluoroacetate
- Methyl 2,2,2-trifluoroacetate
- Ethyl 3,3,3-trifluoropropionate
Comparison: Methyl 3,3,3-trifluoropropionate is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to methyl 3,3,3-trifluoroacetate, it has a longer carbon chain, which can influence its boiling point and solubility. Its reactivity is also different due to the position of the fluorine atoms, making it suitable for different types of chemical reactions .
属性
IUPAC Name |
methyl 3,3,3-trifluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-9-3(8)2-4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGBATZKLCISOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382062 | |
| Record name | Methyl 3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18830-44-9 | |
| Record name | Methyl 3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,3,3-trifluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 3,3,3-trifluoropropionate enhance the performance of lithium-ion batteries?
A1: this compound (MTFP) has shown promising results as a diluent in non-flammable electrolyte solutions for lithium-ion batteries, particularly for high-voltage applications. [, , ]
- Improved Safety: MTFP's non-flammable nature significantly enhances the safety profile of the electrolyte, reducing the risk of fire hazards associated with conventional flammable electrolytes. []
- High-Voltage Stability: Research suggests that MTFP, when combined with specific electrolyte salts and binders, can form a stable passivation layer on the surface of high-voltage positive electrode materials like LiNi0.5Mn1.5O4 and LiCoO2. This protective layer suppresses unwanted side reactions between the electrolyte and the electrode at high voltages, leading to improved cycling performance and stability. [, ]
- Low-Temperature Performance: MTFP-based electrolytes have demonstrated better performance at low temperatures compared to conventional electrolytes. []
Q2: What are the structural characteristics of this compound and how do they influence its reactivity?
A2: this compound (MW: 156.09 g/mol) is an ester with the molecular formula C4H5F3O2. The presence of the trifluoromethyl (CF3) group significantly influences its chemical behavior: []
- Migratory Aptitude in Rearrangements: Studies on dialkoxycarbenes revealed that the CF3CH2 group exhibits a greater migratory aptitude compared to methyl (CH3) or ethyl (CH3CH2) groups in 1,2-alkyl shift reactions. This enhanced migratory ability is attributed to the stabilization of negative charge development in the transition state due to the electron-withdrawing nature of the fluorine atoms in the CF3 group. []
Q3: Are there any concerns regarding the compatibility and stability of this compound in battery applications?
A3: While MTFP shows promise, research has identified potential compatibility issues: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
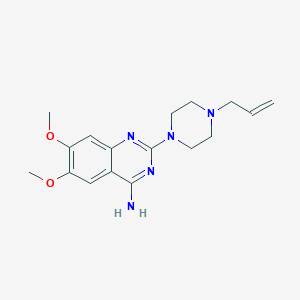
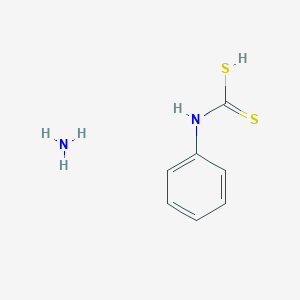

methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)

